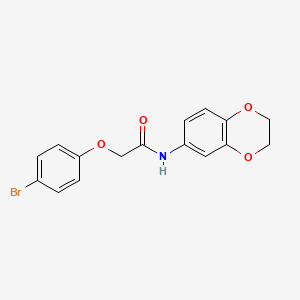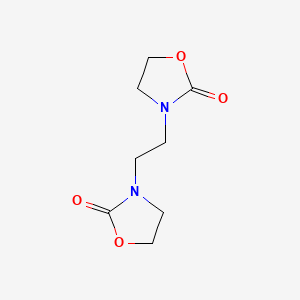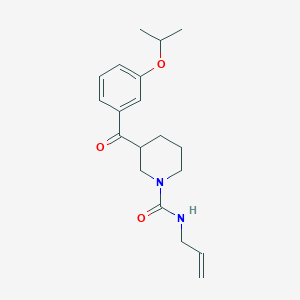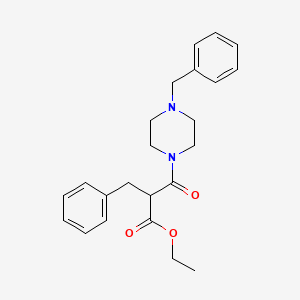![molecular formula C17H22NPS B4997331 N-[(diphenylphosphorothioyl)methyl]-N-ethylethanamine](/img/structure/B4997331.png)
N-[(diphenylphosphorothioyl)methyl]-N-ethylethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(diphenylphosphorothioyl)methyl]-N-ethylethanamine, commonly known as C2, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various applications. C2 is a highly reactive and potent compound that has been synthesized through various methods.
Wirkmechanismus
The mechanism of action of C2 involves the inhibition of acetylcholinesterase, which leads to an increase in the concentration of acetylcholine in the synaptic cleft. Acetylcholine is a neurotransmitter that plays a crucial role in cognitive function, memory, and learning. By inhibiting acetylcholinesterase, C2 can enhance the activity of acetylcholine in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects
C2 has been shown to have several biochemical and physiological effects. In addition to its role as an acetylcholinesterase inhibitor, C2 has been shown to have antioxidant properties, which can help protect against oxidative stress and neurodegeneration. C2 has also been shown to have anti-inflammatory properties, which can help reduce inflammation in the brain and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of C2 is its potency and selectivity for acetylcholinesterase inhibition. This makes it an ideal tool for studying the role of acetylcholine in the nervous system. However, C2 is also highly reactive and can be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of C2. One area of research is the development of more selective and potent acetylcholinesterase inhibitors that can be used as therapeutic agents for the treatment of cognitive disorders such as Alzheimer's disease. Another area of research is the study of the antioxidant and anti-inflammatory properties of C2, which may have potential therapeutic applications in the treatment of neurodegenerative diseases. Finally, the development of new synthesis methods for C2 may help improve the yield and purity of the compound, making it more accessible for scientific research.
Synthesemethoden
The synthesis of C2 involves the reaction of ethylene diamine with diphenylphosphorochloridate in the presence of a base. The product is then treated with sulfur to yield the final compound, C2. This method has been modified and optimized over the years to improve the yield and purity of C2.
Wissenschaftliche Forschungsanwendungen
C2 has been extensively studied for its potential use in various scientific research applications. One of the primary uses of C2 is in the field of neurobiology, where it has been used as a tool to study the role of acetylcholine in the nervous system. C2 is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down acetylcholine in the synaptic cleft. By inhibiting acetylcholinesterase, C2 can increase the concentration of acetylcholine in the synaptic cleft, leading to enhanced neurotransmission and improved cognitive function.
Eigenschaften
IUPAC Name |
N-(diphenylphosphinothioylmethyl)-N-ethylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22NPS/c1-3-18(4-2)15-19(20,16-11-7-5-8-12-16)17-13-9-6-10-14-17/h5-14H,3-4,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZSSZXVTIQLQTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CP(=S)(C1=CC=CC=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22NPS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-ethyl-N-[1-(4-pyridinyl)ethyl]-2-thiophenecarboxamide](/img/structure/B4997270.png)
![1-(4-iodophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4997289.png)
![N-(2-ethylphenyl)tetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B4997316.png)
![1-(4-chlorophenyl)-5-({[2-(1-cyclohexen-1-yl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4997323.png)
![N-{2-(4-fluorophenyl)-1-[(propylamino)carbonyl]vinyl}-4-methylbenzamide](/img/structure/B4997338.png)
![N-[4-(dimethylamino)phenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B4997346.png)



![3-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B4997354.png)
![N-[2-(1-cyclohexen-1-ylacetyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-2-(2-fluorophenyl)acetamide](/img/structure/B4997363.png)